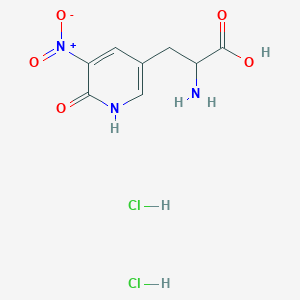

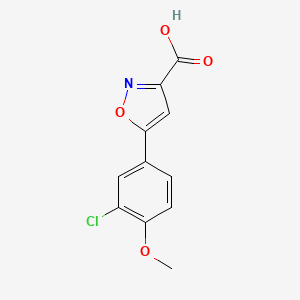

2-氨基-3-(5-硝基-6-氧代-1H-吡啶-3-基)丙酸;二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid; dihydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structures, which can be useful for understanding the chemical context of similar compounds. For instance, the first paper discusses the crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals, which shares a nitro group and an amino group similar to the compound . The second paper describes the synthesis and structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and derivatives, which also contains an amino group and a propanoic acid moiety .

Synthesis Analysis

The synthesis of related compounds involves reactions under both acidic and basic conditions. For example, the reaction between aminoguanidine and succinic acid under acid catalysis leads to a mixture of products, which upon treatment in basic media, results in the formation of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid . This suggests that the synthesis of the compound might also involve multi-step reactions with careful control of reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of hydrogen bonds and the formation of different crystal structures. The 2-amino-4-nitrobenzoic acid forms an eight-membered synthon in its crystal structure, which is replaced by carboxylic acid···N-pyridine hydrogen bonds in its cocrystals . This indicates that the compound may also exhibit significant hydrogen bonding, influencing its molecular conformation and crystal packing.

Chemical Reactions Analysis

The rearrangement reactions described in the second paper, such as the transformation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, highlight the potential for complex chemical reactions involving the compound . These reactions can lead to the formation of different products depending on the reaction conditions, which is an important consideration for the synthesis and application of such compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid; dihydrochloride" are not directly reported, the properties of related compounds can provide some insights. The presence of amino and nitro groups can affect the acidity and basicity of the compound, as well as its solubility and stability. The crystallographic data provided for related compounds suggest that the compound may crystallize in a monoclinic space group and exhibit specific geometric parameters that could be determined through similar analytical techniques .

科学研究应用

合成与生物活性

研究表明,将氨基酸偶联物与其他分子结构结合,可以合成具有显著抗氧化、抗炎和抗溃疡活性的新型化合物。例如,Subudhi & Sahoo (2011) 的一项研究合成了一系列化合物,这些化合物表现出相当的抗氧化作用,并且对炎症和溃疡具有显着的疗效,突出了这些合成分子的潜在治疗应用 (Subudhi & Sahoo, 2011)。

荧光应用

已经探索了氨基酸的荧光衍生化用于生物测定,利用化合物评估其作为荧光衍生化试剂的适用性。衍生物表现出强荧光,这有利于生物测定,证明了这些化合物在增强检测和分析技术方面的潜力 (Frade 等,2007)。

超分子结构

已经报道了含有氨基酸的多组分有机酸碱盐的制备和表征,重点是氢键和超分子结构。此类研究有助于理解分子相互作用和设计具有定制化特性的新材料 (Jin 等,2015)。

催化应用

已经合成了用于催化应用的金属有机框架 (MOF),包括醇的过氧化氧化和亨利反应。对 MOF 的研究利用了类似的基于吡啶的化合物,强调了这些结构在催化和材料科学中的多功能性 (Karmakar 等,2016)。

抗菌活性

使用关键合成子合成杂环物质导致发现了具有良好抗菌活性的化合物。这一研究途径突出了吡啶和类似化合物在开发新型抗菌剂中的作用,满足了对耐药病原体进行新型治疗的需求 (Behbehani 等,2011)。

未来方向

属性

IUPAC Name |

2-amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5.2ClH/c9-5(8(13)14)1-4-2-6(11(15)16)7(12)10-3-4;;/h2-3,5H,1,9H2,(H,10,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQKILWESMOVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(5-nitro-6-oxo-1H-pyridin-3-yl)propanoic acid;dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2520783.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2520792.png)

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)

![1-[3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]oct-2-en-8-yl]prop-2-en-1-one](/img/structure/B2520800.png)